molecular formula C10H12N2 B106251 2-Propylbenzimidazole CAS No. 5465-29-2

2-Propylbenzimidazole

Cat. No. B106251
CAS RN: 5465-29-2
M. Wt: 160.22 g/mol
InChI Key: FBLJZPQLNMVEMR-UHFFFAOYSA-N
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Patent
US05128356

Procedure details

A mixture of o-phenylenediamine (2.2 g) in butyric anhydride (4.7 g) was stirred for 4 hours at 110° C. To the reaction mixture was added water, which was extracted with ethyl acetate. The organic layer was washed with an aqueous solution of sodium bicarbonate, dilute hydrochloric acid and water and then dried. The solvent was evaporated to dryness, and the residue was refluxed for 1.5 hour in 3N-HCl (35 ml). The reaction mixture was made basic with a 6N NaOH. The crystals were recrystallized from ethyl acetate-hexane to give colorless plates (0.9 g, 38%), m.p. 160°-162° C.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].O>C(OC(=O)CCC)(=O)CCC>[CH2:1]([C:6]1[NH:7][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=2[N:8]=1)[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
4.7 g
Type
solvent
Smiles
C(CCC)(=O)OC(CCC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
was stirred for 4 hours at 110° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with an aqueous solution of sodium bicarbonate, dilute hydrochloric acid and water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated to dryness
TEMPERATURE
Type
TEMPERATURE
Details
the residue was refluxed for 1.5 hour in 3N-HCl (35 ml)
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The crystals were recrystallized from ethyl acetate-hexane
CUSTOM
Type
CUSTOM
Details
to give colorless plates (0.9 g, 38%), m.p. 160°-162° C.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(CC)C=1NC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.